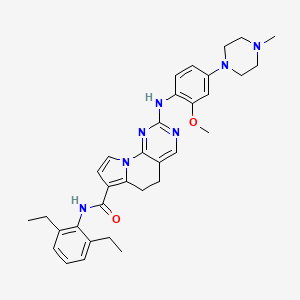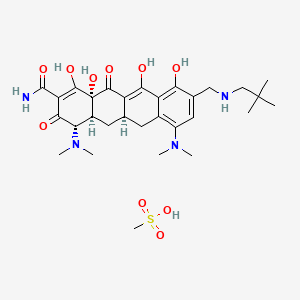
Omadacycline (mesylate)
Vue d'ensemble
Description
Il s'agit d'un membre de la classe des antibiotiques de la tétracycline et il est utilisé pour le traitement des infections bactériennes aiguës de la peau et des structures cutanées, ainsi que des pneumonies bactériennes acquises en communauté . Le mésylate d'omadacycline agit en inhibant la synthèse des protéines bactériennes par liaison à la sous-unité ribosomale 30S .
Méthodes De Préparation
La synthèse du mésylate de PTK 0796 implique plusieurs étapes, en commençant par la structure de base de la tétracycline. . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations chimiques. Les méthodes de production industrielle du mésylate de PTK 0796 sont conçues pour garantir un rendement élevé et une pureté élevée, impliquant souvent des étapes de purification telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Le mésylate de PTK 0796 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels de la molécule.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le mésylate de PTK 0796 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des antibiotiques aminométhylcycline.
Biologie : Le composé est utilisé dans la recherche pour comprendre les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.
Médecine : Le mésylate de PTK 0796 est étudié pour son efficacité dans le traitement de diverses infections bactériennes, y compris celles causées par des souches résistantes aux antibiotiques.
Industrie : Le composé est utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments
Mécanisme d'action
Le mécanisme d'action du mésylate de PTK 0796 implique l'inhibition de la synthèse des protéines bactériennes. Le composé se lie à la sous-unité ribosomale 30S, empêchant la fixation de l'aminoacyl-ARNt au site accepteur ribosomal. Cette action inhibe l'élongation de la chaîne peptidique, conduisant finalement à l'inhibition de la croissance bactérienne . Le mésylate de PTK 0796 reste actif contre les isolats bactériens possédant des mécanismes de résistance courants à la tétracycline, tels que les pompes d'efflux et les protéines de protection ribosomale .
Applications De Recherche Scientifique
PTK 0796 mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminomethylcycline antibiotics.
Biology: The compound is used in research to understand bacterial resistance mechanisms and the development of new antibiotics.
Medicine: PTK 0796 mesylate is studied for its efficacy in treating various bacterial infections, including those caused by antibiotic-resistant strains.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of PTK 0796 mesylate involves the inhibition of bacterial protein synthesis. The compound binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the elongation of the peptide chain, ultimately leading to the inhibition of bacterial growth . PTK 0796 mesylate remains active against bacterial isolates possessing common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins .
Comparaison Avec Des Composés Similaires
Le mésylate de PTK 0796 est unique parmi les antibiotiques de la tétracycline en raison de son activité antibactérienne à large spectre et de sa capacité à surmonter les mécanismes courants de résistance à la tétracycline. Les composés similaires comprennent :
Minocycline : Un autre antibiotique de la tétracycline avec une structure de base similaire mais des chaînes latérales différentes.
Tigecycline : Un antibiotique glycylcycline avec un spectre d'activité plus large que les tétracyclines traditionnelles.
Doxycycline : Un antibiotique de la tétracycline largement utilisé avec un motif de substitution différent sur la structure de base
Le mésylate de PTK 0796 se distingue par son activité accrue contre les souches bactériennes résistantes et sa capacité à être administré par voie orale et intraveineuse .
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4)/t13-,16-,21-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTZQVQPPVIFKG-XGLFQKEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)

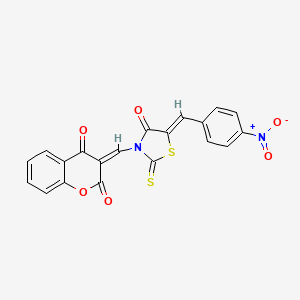
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
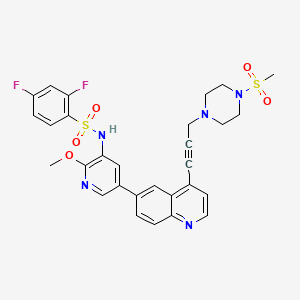
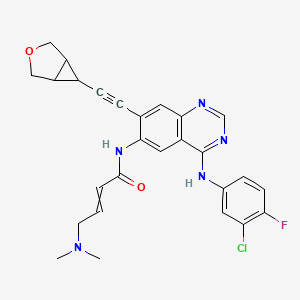

![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)
